Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate
Description
Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate is a synthetic azo compound characterized by a central benzenesulphonate core substituted with two azo-linked benzamido groups. Each azo group is further connected to a hexahydro-2,4,6-trioxo-pyrimidinyl moiety, which contributes to its planar, conjugated structure. The sodium counterion enhances water solubility, a critical feature for industrial or cosmetic applications where even dispersion is required.
Properties
CAS No. |
83221-44-7 |
|---|---|
Molecular Formula |
C28H19N10NaO11S |
Molecular Weight |
726.6 g/mol |
IUPAC Name |
sodium;2,5-bis[[4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]benzoyl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H20N10O11S.Na/c39-21(12-1-5-14(6-2-12)35-37-19-23(41)31-27(45)32-24(19)42)29-16-9-10-17(18(11-16)50(47,48)49)30-22(40)13-3-7-15(8-4-13)36-38-20-25(43)33-28(46)34-26(20)44;/h1-11,19-20H,(H,29,39)(H,30,40)(H,47,48,49)(H2,31,32,41,42,45)(H2,33,34,43,44,46);/q;+1/p-1 |
InChI Key |
VKLUCXLNRCAZTK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)N=NC4C(=O)NC(=O)NC4=O)S(=O)(=O)[O-])N=NC5C(=O)NC(=O)NC5=O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate typically involves multiple steps. The process begins with the preparation of the hexahydro-2,4,6-trioxo-5-pyrimidinyl intermediate, which is then coupled with benzamido groups through azo coupling reactions. The final step involves sulphonation to introduce the sulphonate group, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The benzamido groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and dyes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular processes. The pyrimidinyl rings can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Azo-Pyrimidinyl Sulfonates
Key Observations :
- The target compound’s bis-azo-pyrimidinyl structure distinguishes it from simpler mono-azo dyes (e.g., CI 13015) and confers enhanced light absorption properties due to extended conjugation .
- Compared to barium salts (e.g., CAS 83784-02-5), the sodium counterion in the target compound improves aqueous solubility, critical for dye formulations .
Physicochemical Properties
Table 2: Property Comparison
Notes:
- The target compound’s dual azo groups likely shift its λmax to longer wavelengths compared to mono-azo dyes, making it suitable for orange-red hues .
- Photostability remains a challenge for azo compounds; barium salts may outperform sodium variants but are less practical for soluble formulations .
Biological Activity
Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate is a complex chemical compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes:
- Azo Linkages : These are known for their role in various biological activities.
- Pyrimidine Derivative : The hexahydro-2,4,6-trioxo-5-pyrimidinyl moiety contributes to its reactivity and potential interaction with biological systems.
- Sulphonate Group : This enhances solubility in biological fluids.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds related to or derived from this compound. Key findings include:
- Antibacterial Properties :
- Antifungal Activity :
- Mechanisms of Action :
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of azo compounds including this compound derivatives:
- Methodology : The compounds were tested against a panel of bacterial and fungal strains using standard disk diffusion methods.
- Results : The compounds exhibited varying degrees of antimicrobial activity. Notably, some showed effectiveness against resistant strains that are typically difficult to treat.
Case Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies have been performed to predict the biological activity based on molecular structure:
- Findings : Parameters such as molecular connectivity indices and electronic properties (e.g., HOMO energy levels) were correlated with antibacterial efficacy. This suggests that structural modifications could enhance activity .
Data Tables
| Compound | Activity Type | Target Microorganism | Efficacy |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | High |
| Compound B | Antifungal | Candida albicans | Moderate |
| Compound C | Antibacterial | Bacillus subtilis | Comparable to penicillin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
